molecular formula C18H17NO3 B14652535 Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- CAS No. 42839-83-8

Fluoren-9-one, 3-hydroxy-2-morpholinomethyl-

Cat. No.: B14652535
CAS No.: 42839-83-8
M. Wt: 295.3 g/mol
InChI Key: NCFRPAMUESEKHG-UHFFFAOYSA-N
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Description

Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- is a chemical compound with the molecular formula C18H17NO3 It is a derivative of fluorenone, characterized by the presence of a hydroxy group and a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- typically involves the reaction of fluorenone with morpholine and formaldehyde under specific conditions. The process can be summarized as follows:

    Starting Materials: Fluorenone, morpholine, and formaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures.

    Procedure: Fluorenone is reacted with morpholine and formaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is heated and stirred for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization or chromatography to obtain Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the fluorenone moiety can be reduced to form an alcohol.

    Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinomethyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound, which lacks the hydroxy and morpholinomethyl groups.

    9-Hydroxyfluorene: A derivative with a hydroxy group at the 9-position.

    2-Hydroxy-9-fluorenone: Another derivative with a hydroxy group at the 2-position.

Uniqueness

Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- is unique due to the presence of both hydroxy and morpholinomethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

42839-83-8

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-hydroxy-2-(morpholin-4-ylmethyl)fluoren-9-one

InChI

InChI=1S/C18H17NO3/c20-17-10-15-13-3-1-2-4-14(13)18(21)16(15)9-12(17)11-19-5-7-22-8-6-19/h1-4,9-10,20H,5-8,11H2

InChI Key

NCFRPAMUESEKHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O

Origin of Product

United States

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